molecular formula C20H15ClN4O2 B2924163 N-(4-chlorobenzyl)-2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251705-28-8

N-(4-chlorobenzyl)-2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2924163
CAS RN: 1251705-28-8
M. Wt: 378.82
InChI Key: JKOXBWQDPIDHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as QOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QOA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

A study has reported on quinoxaline-based 1,3,4-oxadiazoles, which have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds were synthesized through a multistep reaction sequence and evaluated for their antimicrobial and antiprotozoal activities, revealing their potential in treating infections and protozoal diseases (Patel et al., 2017).

Structural and Coordination Chemistry

Research has delved into the structural orientations of amide derivatives in anion coordination, highlighting how the spatial arrangement of these molecules affects their ability to form complexes and engage in weak interactions. This aspect is critical for understanding the compound's potential applications in material science and coordination chemistry (Kalita & Baruah, 2010).

Anticancer Research

Another area of research involves the synthesis and cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole conjugates. These compounds have been tested for their effectiveness against cancer cell lines, with some derivatives showing remarkable cytotoxic activity. This indicates the compound's potential in developing new anticancer treatments (Hassanzadeh et al., 2019).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and led to a decrease in viral load and an increase in survival in infected mice. This research underscores the potential of related compounds in the treatment of viral diseases (Ghosh et al., 2008).

Synthesis and Biological Activity

The synthesis and biological activity of novel compounds, including those with oxadiazole derivatives, have been explored for their antimicrobial, antifungal, and antituberculosis properties. This research suggests the versatility of these compounds in combating various pathogens and diseases, presenting a broad scope of applications in medicinal chemistry (Patel, Kumari, & Chikhalia, 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-16-6-3-13(4-7-16)12-23-18(26)11-19-24-25-20(27-19)15-5-8-17-14(10-15)2-1-9-22-17/h1-10H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOXBWQDPIDHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)CC(=O)NCC4=CC=C(C=C4)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide

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